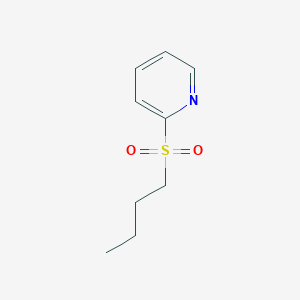
2-Butylsulfonylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butylsulfonylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Properties
2-Butylsulfonylpyridine and its derivatives have been investigated for their potential anticancer activities. Research indicates that pyridine derivatives can interact with various biological targets, including enzymes and proteins involved in cancer progression. For instance, compounds featuring the pyridine ring have been found to exhibit significant cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents .
Cysteine-Reactive Electrophiles
Recent studies have highlighted the utility of 2-sulfonylpyridines, including this compound, as cysteine-reactive electrophiles. These compounds selectively react with biological thiols through nucleophilic aromatic substitution (SNAr), allowing for targeted modifications of cysteine residues in proteins. This property is valuable for developing selective covalent inhibitors that can modulate the activity of specific enzymes, such as adenosine deaminase (ADA), which plays a role in lymphocyte proliferation .
Organic Synthesis
Palladium-Catalyzed Reactions
this compound can serve as a directing group in palladium-catalyzed reactions, facilitating the functionalization of aromatic compounds. The sulfonyl group enhances the reactivity of adjacent carbon-hydrogen bonds, allowing for selective ortho-functionalization under mild conditions. This method has been utilized to synthesize complex organic molecules with high regioselectivity .
Synthesis of Novel Compounds
The versatility of this compound extends to its use in synthesizing novel pyridine-based compounds through various coupling reactions. For example, it can be employed in Suzuki coupling reactions to generate biaryl motifs, which are important in pharmaceuticals and agrochemicals . The ability to modify the sulfonyl group allows for the tuning of electronic properties and reactivity, further expanding its synthetic utility.
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
142023-34-5 |
|---|---|
Molekularformel |
C9H13NO2S |
Molekulargewicht |
199.27 g/mol |
IUPAC-Name |
2-butylsulfonylpyridine |
InChI |
InChI=1S/C9H13NO2S/c1-2-3-8-13(11,12)9-6-4-5-7-10-9/h4-7H,2-3,8H2,1H3 |
InChI-Schlüssel |
MAMRNPFNNBTNLS-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)(=O)C1=CC=CC=N1 |
Kanonische SMILES |
CCCCS(=O)(=O)C1=CC=CC=N1 |
Synonyme |
Pyridine, 2-(butylsulfonyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















